
(S)-tert-Butyl 2-(6-bromopyridin-2-ylcarbamoyl) pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are frequently employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
科学的研究の応用
Chemistry
In chemistry, tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its structural features could make it a candidate for drug development or as a tool in biochemical assays.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile component in various industrial applications.
作用機序
The mechanism by which tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- tert-butyl (S)-2-((6-chloropyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- tert-butyl (S)-2-((6-fluoropyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- tert-butyl (S)-2-((6-iodopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its analogs with different halogen substitutions, the bromine atom might confer distinct electronic and steric properties, affecting the compound’s behavior in chemical and biological systems.
特性
分子式 |
C15H20BrN3O3 |
|---|---|
分子量 |
370.24 g/mol |
IUPAC名 |
tert-butyl (2S)-2-[(6-bromopyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-9-5-6-10(19)13(20)18-12-8-4-7-11(16)17-12/h4,7-8,10H,5-6,9H2,1-3H3,(H,17,18,20)/t10-/m0/s1 |
InChIキー |
UBSALCOFFADXMZ-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=NC(=CC=C2)Br |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


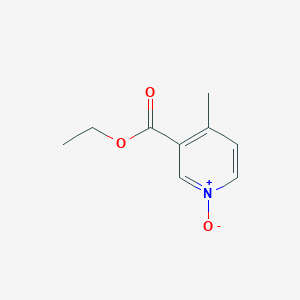
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
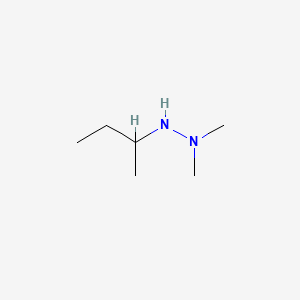
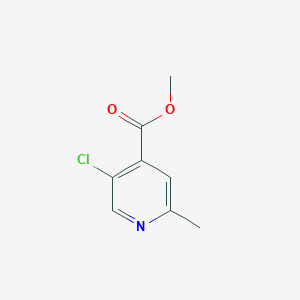
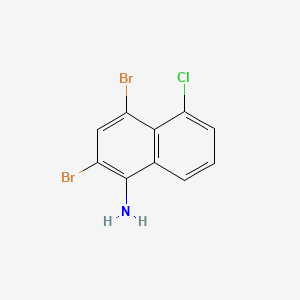
![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
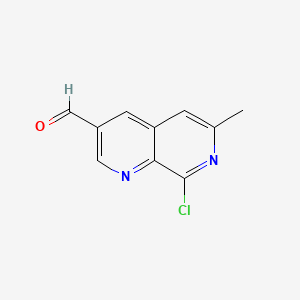
![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)
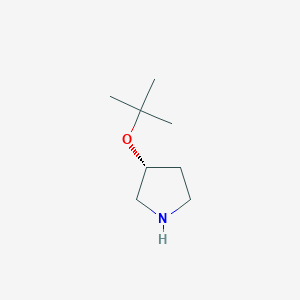
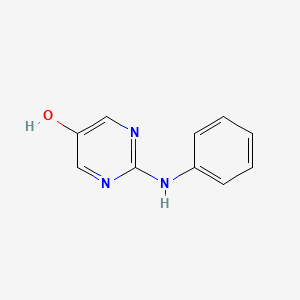

![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)
